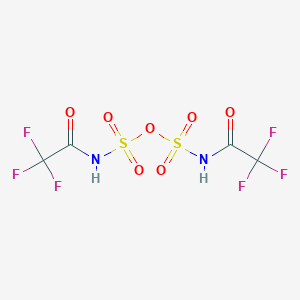![molecular formula C21H15Cl2N3 B14595424 1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole CAS No. 61251-91-0](/img/structure/B14595424.png)
1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a 3,4-dichlorophenyl and a diphenylmethyl group. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using various methods, such as the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction is often catalyzed by copper(I) salts.
Substitution Reactions: The 3,4-dichlorophenyl and diphenylmethyl groups are introduced through substitution reactions. These reactions may involve the use of appropriate halogenated precursors and nucleophiles under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反応の分析
Types of Reactions
1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper(I) salts for cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
科学的研究の応用
1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of antifungal, antibacterial, and anticancer agents due to its triazole moiety.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antifungal or antibacterial activity. The molecular pathways involved may include disruption of cell membrane integrity or inhibition of nucleic acid synthesis.
類似化合物との比較
Similar Compounds
1-[(3,4-Dichlorophenyl)(phenyl)methyl]piperazine: This compound shares a similar dichlorophenyl group but has a piperazine ring instead of a triazole ring.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: This compound has a dichlorophenyl group and a urea moiety.
Uniqueness
1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole is unique due to its specific triazole ring structure, which imparts distinct biological activities and chemical reactivity. The presence of both 3,4-dichlorophenyl and diphenylmethyl groups further enhances its versatility in various applications.
特性
CAS番号 |
61251-91-0 |
|---|---|
分子式 |
C21H15Cl2N3 |
分子量 |
380.3 g/mol |
IUPAC名 |
1-[(3,4-dichlorophenyl)-diphenylmethyl]-1,2,4-triazole |
InChI |
InChI=1S/C21H15Cl2N3/c22-19-12-11-18(13-20(19)23)21(26-15-24-14-25-26,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15H |
InChIキー |
PSBVYDIEBNSUQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=C(C=C3)Cl)Cl)N4C=NC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


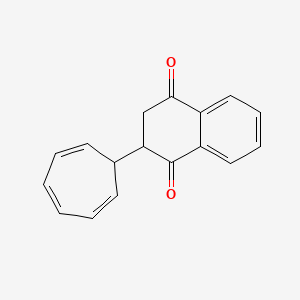
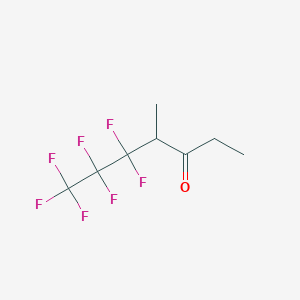
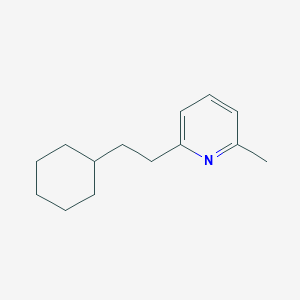
![2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran]](/img/structure/B14595360.png)
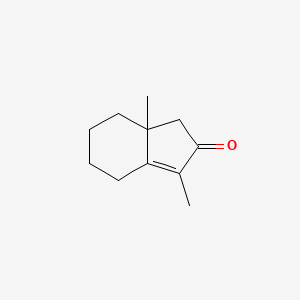
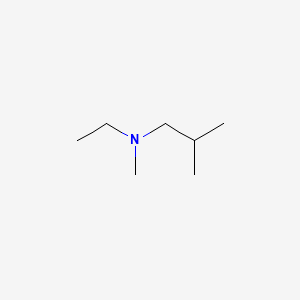
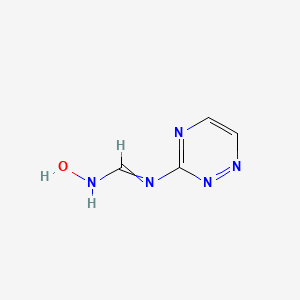

![Bicyclo[3.3.3]undecane-2,6-dione](/img/structure/B14595400.png)
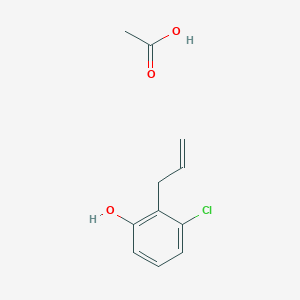
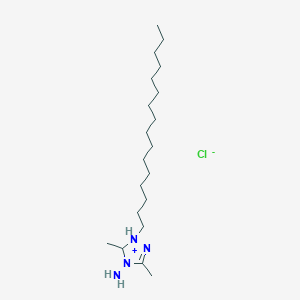
![6-Chloro-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14595429.png)

